N-Isopropylbenzamide

Description

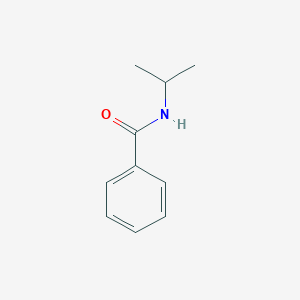

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVPKZAEASFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202789 | |

| Record name | Benzamide, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-69-7 | |

| Record name | N-Isopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPROPYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L7O7QX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Isopropylbenzamide (CAS 5440-69-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data and information from structurally related compounds to provide a comprehensive overview of N-Isopropylbenzamide. Direct experimental data for this specific compound is limited in some areas. The information is intended for research and informational purposes only.

Core Properties and Identifiers

This compound, with CAS number 5440-69-7, is a chemical compound belonging to the benzamide (B126) class. Its core structure consists of a benzoyl group attached to the nitrogen of an isopropylamine (B41738).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4][5][6] |

| Molecular Weight | 163.22 g/mol | [1][3][4] |

| Monoisotopic Mass | 163.2163 g/mol | [4][5] |

| Melting Point | 88-89 °C | [1] |

| Boiling Point | 86-88 °C @ 4 Torr; 320.2 °C at 760 mmHg | [1][5] |

| Density | 1 g/cm³ | [5] |

| Refractive Index | 1.513 | [5] |

| Flash Point | 187.3 °C | [5] |

| Vapour Pressure | 0.000323 mmHg at 25°C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.8248 | [3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |

| Solubility | Predicted to have low water solubility but soluble in organic solvents like methanol, ethanol, dichloromethane (B109758), and dimethyl sulfoxide.[7] | [7] |

| Appearance | White to light yellow powder or crystal. |

Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | N-propan-2-ylbenzamide | [6] |

| Synonyms | Benzamide, N-(1-methylethyl)-; N-Benzoylisopropylamine | [1][5][6] |

| Canonical SMILES | CC(C)NC(=O)C1=CC=CC=C1 | [1][3] |

| InChI | InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | [1][4][5] |

| InChIKey | INOVPKZAEASFME-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound.

NMR Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons, a methine proton for the isopropyl group, and methyl protons.[8]

-

¹³C NMR: Characteristic peaks for the carbonyl carbon, aromatic carbons, and the carbons of the isopropyl group are expected.[8] A study reported the following chemical shifts (CDCl₃, 75 MHz): δ = 166.9, 135.2, 131.5, 128.7, 127.0, 42.1, 23.1.[8]

Infrared (IR) Spectroscopy

Expected characteristic absorptions include N-H stretching, C=O (amide I) stretching, and C-N stretching, as well as aromatic C=C stretching in the 1600-1450 cm⁻¹ region.[7]

Mass Spectrometry

The fragmentation pattern in mass spectrometry would likely involve cleavage of the amide bond, leading to fragments such as the benzoyl cation and the isopropylaminyl cation.[7]

Synthesis and Reactivity

This compound can be synthesized through several standard organic chemistry reactions.

Synthesis Workflow

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl derivative.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for amide synthesis.

Materials:

-

Benzoyl chloride

-

Isopropylamine

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (B95107) (THF))

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.0 equivalent) and a non-nucleophilic base (approximately 1.2 equivalents) in an anhydrous aprotic solvent.

-

Cool the flask in an ice bath to 0°C.

-

Dissolve benzoyl chloride (approximately 1.05 equivalents) in a small amount of the same anhydrous solvent.

-

Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and finally with brine.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While no direct studies on the biological activity of this compound have been identified in publicly available literature, the benzamide scaffold is a privileged structure in medicinal chemistry.[10] Analysis of structurally similar compounds suggests potential biological activities.

Inferred Potential Biological Activities

-

Antimicrobial and Antifungal Activity: N-phenylbenzamide derivatives have demonstrated notable antimicrobial and antifungal properties.[11] The structural features of this compound align with those known to confer bioactivity.[11]

-

Anticancer Activity: Many N-benzylbenzamide derivatives have been investigated for their therapeutic potential as anticancer agents that target tubulin polymerization.[7] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis.[7]

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Many N-substituted benzamides exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.

Caption: Hypothesized signaling pathway of tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols to investigate the potential biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a benzamide derivative with well-defined physicochemical properties. While direct biological data is scarce, its structural similarity to other bioactive benzamides suggests potential as an antimicrobial or anticancer agent. The experimental protocols outlined in this guide provide a framework for future research to elucidate its specific biological activities and therapeutic potential.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. Benzamide, N-isopropyl- [webbook.nist.gov]

- 5. N-(propan-2-yl)benzamide | 5440-69-7 [chemnet.com]

- 6. This compound | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-propan-2-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-propan-2-ylbenzamide (also known as N-isopropylbenzamide). The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound. This document summarizes key data, outlines detailed experimental protocols, and provides visualizations to facilitate comprehension and further research.

Chemical Identity and Physical Properties

N-propan-2-ylbenzamide is a secondary amide derivative of benzoic acid. Its core structure consists of a benzoyl group attached to the nitrogen atom of an isopropylamine (B41738).

Table 1: Chemical Identifiers for N-propan-2-ylbenzamide

| Identifier | Value |

| IUPAC Name | N-propan-2-ylbenzamide[1] |

| Synonyms | This compound, Benzamide (B126), N-(1-methylethyl)-[1][2] |

| CAS Number | 5440-69-7[1][2] |

| Molecular Formula | C₁₀H₁₃NO[1][2] |

| SMILES | CC(C)NC(=O)C1=CC=CC=C1[1] |

| InChI | InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)[1][2] |

| InChIKey | INOVPKZAEASFME-UHFFFAOYSA-N[1] |

Table 2: Physical and Computed Properties of N-propan-2-ylbenzamide

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | Computed by PubChem[1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | [3] |

| Boiling Point | 320.2°C at 760 mmHg | CAS Database[2] |

| Density | 1 g/cm³ | CAS Database[2] |

| Refractive Index | 1.513 | CAS Database[2] |

| Flash Point | 187.3°C | CAS Database[2] |

| Vapor Pressure | 0.000323 mmHg at 25°C | CAS Database[2] |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents such as methanol, ethanol, dichloromethane (B109758), and dimethyl sulfoxide.[4] | Predicted |

| LogP (Octanol/Water Partition Coefficient) | ~4.5 (Estimated for a similar compound) | [5] |

Spectral Data

While direct access to full spectral data is limited, PubChem indicates the availability of ¹³C NMR, ¹⁵N NMR, and GC-MS data for N-propan-2-ylbenzamide.[1] For structurally similar N-substituted benzamides, the following characteristic spectral features are expected.[4]

Table 3: Predicted Spectroscopic Data for N-propan-2-ylbenzamide

| Spectroscopy | Predicted Peaks and Signals |

| ¹H NMR (in CDCl₃) | - Doublet and a septet in the aliphatic region for the isopropyl group.- A series of multiplets in the aromatic region for the protons on the benzene (B151609) ring.- A broad singlet for the amide N-H proton. |

| ¹³C NMR | - Peaks in the aliphatic region corresponding to the isopropyl carbons.- Multiple peaks in the aromatic region for the benzoyl carbons.- A peak for the carbonyl carbon of the amide. |

| Infrared (IR) | - N-H stretching vibration.- Aromatic and aliphatic C-H stretching vibrations around 3000 cm⁻¹.- C=O (amide I band) stretching vibration.- N-H bending (amide II band) and C-N stretching vibrations.- Aromatic ring C=C stretching absorptions in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight.- Common fragmentation patterns involving cleavage of the amide C-N bond and the N-isopropyl bond. |

Chemical Properties and Reactivity

The chemical behavior of N-propan-2-ylbenzamide is dictated by the amide functional group and the aromatic ring.

-

Hydrolysis: Like other amides, N-propan-2-ylbenzamide can be hydrolyzed to benzoic acid and isopropylamine under acidic or basic conditions, typically requiring heat.

-

Reduction: The amide bond can be reduced to a secondary amine, N-isopropylbenzylamine, using strong reducing agents like lithium aluminum hydride.[6]

-

Electrophilic Aromatic Substitution: The benzoyl ring can undergo electrophilic aromatic substitution reactions. The amide group is a deactivating, meta-directing group, meaning that electrophiles will preferentially add to the meta position of the benzene ring.[6]

Potential Biological Activity

While specific biological activity for N-propan-2-ylbenzamide is not extensively documented, the N-substituted benzamide scaffold is a well-known pharmacophore present in many biologically active compounds.[7][8] Derivatives of N-substituted benzamides have shown a wide range of activities, including:

-

Antimicrobial and Antifungal Activity: The lipophilic nature of the isopropyl group may enhance the ability of the compound to penetrate microbial cell membranes.[8]

-

Anticancer Activity: Many N-substituted benzamide derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of enzymes like histone deacetylases or interfering with signaling pathways.[7][9]

-

Enzyme Inhibition: The benzamide structure can serve as a scaffold for designing enzyme inhibitors.[6]

Further research is required to elucidate the specific biological profile of N-propan-2-ylbenzamide.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of N-propan-2-ylbenzamide, based on standard and widely published methods for amide synthesis.

Synthesis of N-propan-2-ylbenzamide from Benzoyl Chloride and Isopropylamine

This protocol describes a common method for the synthesis of N-propan-2-ylbenzamide via nucleophilic acyl substitution.

Materials:

-

Benzoyl chloride

-

Isopropylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-propan-2-ylbenzamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica (B1680970) gel.

Caption: Synthesis workflow for N-propan-2-ylbenzamide.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra for the expected signals as outlined in Table 3.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate.

-

Acquire the IR spectrum.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve a small sample in a suitable solvent.

-

Analyze the sample using a mass spectrometer (e.g., via GC-MS or direct infusion).

-

Identify the molecular ion peak and analyze the fragmentation pattern.

Safety and Handling

Based on GHS classifications from supplier notifications, N-propan-2-ylbenzamide is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Logical Relationships of Properties

The physicochemical properties of N-propan-2-ylbenzamide are interconnected and influence its behavior in various applications.

Caption: Interrelationships of N-propan-2-ylbenzamide's properties.

References

- 1. This compound | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(propan-2-yl)benzamide | 5440-69-7 [chemnet.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. N-(propan-2-yl)-2-(propylsulfonyl)benzamide | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropylbenzamide molecular formula and weight

This document provides the fundamental molecular information for N-Isopropylbenzamide, a compound of interest in various research and development contexts.

Core Molecular Data

The essential molecular details of this compound are summarized below. This information is critical for experimental design, chemical synthesis, and analytical characterization.

| Identifier | Value | Source |

| Molecular Formula | C10H13NO | [1][2][3][4][5] |

| Molecular Weight | 163.22 g/mol | [1][5] |

| Alternate Molecular Weight | 163.2163 g/mol | [2] |

| Alternate Molecular Weight | 163.219 g/mol | [3][4] |

| CAS Number | 5440-69-7 | [2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the fundamental relationship between the molecular formula and the calculation of molecular weight.

Caption: Relationship between molecular formula and molecular weight.

References

An In-depth Technical Guide to N-Isopropylbenzamide (N-propan-2-ylbenzamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylbenzamide, identified by its IUPAC name N-propan-2-ylbenzamide. This document collates critical data on its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and known biological activities, offering a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

N-propan-2-ylbenzamide is a white solid organic compound. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 163.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | N-propan-2-ylbenzamide | --INVALID-LINK-- |

| CAS Number | 5440-69-7 | --INVALID-LINK-- |

| Melting Point | 101-103 °C | --INVALID-LINK-- |

| Boiling Point | 320.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 187.3 °C | --INVALID-LINK-- |

| Refractive Index | 1.513 | --INVALID-LINK-- |

| Vapor Pressure | 0.000323 mmHg at 25°C | --INVALID-LINK-- |

Spectroscopic Data

The structural characterization of N-propan-2-ylbenzamide is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | 7.75-7.73 | m | 2H, Aromatic | |

| ¹H | CDCl₃ | 7.45-7.38 | m | 3H, Aromatic | |

| ¹H | CDCl₃ | 6.12 | br s | 1H, NH | |

| ¹H | CDCl₃ | 4.32-4.20 | m | 1H, CH | |

| ¹H | CDCl₃ | 1.23 | d | 6.8 | 6H, 2xCH₃ |

| ¹³C | CDCl₃ | 166.7 | C=O | ||

| ¹³C | CDCl₃ | 134.9 | Aromatic C | ||

| ¹³C | CDCl₃ | 131.1 | Aromatic C | ||

| ¹³C | CDCl₃ | 128.4 | Aromatic C | ||

| ¹³C | CDCl₃ | 126.8 | Aromatic C | ||

| ¹³C | CDCl₃ | 41.8 | CH | ||

| ¹³C | CDCl₃ | 22.7 | 2xCH₃ |

Source: Royal Society of Chemistry

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3290 | N-H Stretch |

| 1630 | C=O Stretch (Amide I) |

Source: Royal Society of Chemistry

Mass Spectrometry (GC-MS)

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular Ion) |

Source: SpectraBase

Experimental Protocols

A generalized and reliable method for the synthesis of N-propan-2-ylbenzamide is the acylation of isopropylamine (B41738) with benzoyl chloride.

Synthesis of N-propan-2-ylbenzamide

Materials:

-

Benzoyl chloride

-

Isopropylamine (2-aminopropane)

-

Dry acetone

-

Ice

Procedure:

-

In a round-bottom flask, dissolve isopropylamine (1.0 equivalent) in dry acetone.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with cold water.

-

Purify the crude product by recrystallization from a mixture of ethanol and dichloromethane (1:1 v/v) to yield pure N-propan-2-ylbenzamide.

Diagram of the Synthesis Workflow:

Caption: A schematic overview of the synthesis of N-propan-2-ylbenzamide.

Biological Activity

While specific biological activities of N-propan-2-ylbenzamide are not extensively documented, the broader class of N-substituted benzamides has shown promise in several therapeutic and agricultural applications.

Anticonvulsant Activity

Several studies have demonstrated that N-substituted benzamide (B126) derivatives possess significant anticonvulsant properties.[1][2][3] For instance, N-benzyl-2-acetamido-3-methoxypropionamide showed a potent anticonvulsant effect in mice with an ED₅₀ of 8.3 mg/kg in the maximal electroshock-induced seizure (MES) test.[1] Another study on 4-nitro-N-phenylbenzamides also reported significant activity in the MES test, with N-(2,6-dimethylphenyl)-4-nitrobenzamide having an ED₅₀ of 31.8 μmol/kg.[4] These findings suggest that the benzamide scaffold is a viable pharmacophore for the development of novel anticonvulsant agents. The mechanism of action for many of these compounds is still under investigation, but some are thought to modulate ion channels or neurotransmitter systems in the central nervous system.

Table of Anticonvulsant Activity for Related Benzamide Derivatives:

| Compound | Test Model | Animal | ED₅₀ |

| N-benzyl-2-acetamido-3-methoxypropionamide | MES | Mouse (i.p.) | 8.3 mg/kg |

| N-benzyl-2-acetamido-3-ethoxypropionamide | MES | Mouse (i.p.) | 17.3 mg/kg |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES | Mouse (i.p.) | 31.8 μmol/kg |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES | Mouse (i.p.) | 90.3 μmol/kg |

Herbicidal Activity

N-benzylbenzamide compounds have been identified as potent herbicides.[5][6] They are reported to act as pigment synthesis inhibitors, leading to whitening of the plant leaves, followed by wilting and death.[6] This class of compounds has shown efficacy against weeds that have developed resistance to existing herbicides.[5]

Diagram of the Proposed Herbicidal Mechanism of Action:

Caption: Inhibition of pigment synthesis by N-benzylbenzamides leading to plant death.

Conclusion

N-propan-2-ylbenzamide is a well-characterized compound with established chemical and physical properties. While direct biological data is limited, the broader class of N-substituted benzamides demonstrates significant potential as anticonvulsant and herbicidal agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic and agricultural applications of this and related compounds. Further investigation into the specific biological activities and mechanisms of action of N-propan-2-ylbenzamide is warranted.

References

- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN112203515B - Use of N-benzylbenzamides as herbicides - Google Patents [patents.google.com]

Synthesis of N-Isopropylbenzamide from Benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-isopropylbenzamide from benzoyl chloride and isopropylamine (B41738). The primary method described is the Schotten-Baumann reaction, a robust and widely used technique for the formation of amides from amines and acyl chlorides. This document provides a comprehensive overview of the reaction pathway, a detailed experimental protocol, and relevant quantitative data for researchers in organic synthesis and drug development.

Reaction Pathway and Mechanism

The synthesis of this compound from benzoyl chloride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable amide product, this compound. The reaction is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | Colorless fuming liquid | -1 | 197 |

| Isopropylamine | C₃H₉N | 59.11 | Colorless liquid | -95 | 32-34 |

| This compound | C₁₀H₁₃NO | 163.22 | White solid | 101–103 | Not available |

| Sodium Hydroxide | NaOH | 40.00 | White solid | 318 | 1388 |

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.[1][4][5]

Materials:

-

Benzoyl chloride

-

Isopropylamine

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a conical flask equipped with a magnetic stirrer, dissolve isopropylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base: To the cooled amine solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

-

Addition of Benzoyl Chloride: While vigorously stirring the biphasic mixture, add benzoyl chloride (1.05 equivalents) dropwise, ensuring the temperature remains below 10 °C. The addition should be completed over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for an additional 1-2 hours. The completion of the reaction can be monitored by the disappearance of the characteristic smell of benzoyl chloride.[4]

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

1 M HCl to remove any unreacted isopropylamine.

-

Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[5]

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis pathway of this compound from benzoyl chloride.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Crystallography of N-Isopropylbenzamide

This guide provides a comprehensive overview of the crystal structure and crystallographic data of N-Isopropylbenzamide, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and precision, adhering to the highest scientific standards.

Molecular and Crystal Structure

This compound (C₁₀H₁₃NO) is a chemical compound featuring an isopropylamine (B41738) moiety, a common structural feature in many pharmaceutical compounds.[1] The crystal structure reveals significant details about its molecular geometry and intermolecular interactions.

The molecule is not perfectly planar. A key structural feature is the dihedral angle between the amide group and the phenyl ring, which has been determined to be 30.0 (3)°.[1][2] In the crystal, molecules of this compound are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains that extend along the a-axis.[1][2]

Crystallographic Data

The crystallographic data for this compound has been determined through single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃NO |

| Formula Weight | 163.21 |

| Temperature | 150 (1) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.0093 (7) Å |

| b | 10.1250 (13) Å |

| c | 9.6714 (14) Å |

| α | 90° |

| β | 104.133 (7)° |

| γ | 90° |

| Volume | 475.68 (11) ų |

| Z | 2 |

| Density (calculated) | 1.140 Mg/m³ |

| Absorption Coefficient | 0.07 mm⁻¹ |

| F(000) | 176 |

| Data Collection | |

| Diffractometer | Bruker Nonius KappaCCD |

| θ range for data collection | 3.6 to 25.7° |

| Index ranges | -6≤h≤6, -12≤k≤12, -11≤l≤11 |

| Reflections collected | 2462 |

| Independent reflections | 887 [R(int) = 0.061] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 887 / 1 / 114 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.148 |

| R indices (all data) | R1 = 0.089, wR2 = 0.167 |

| Largest diff. peak and hole | 0.18 and -0.21 e.Å⁻³ |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis to data analysis. A detailed methodology is provided below.

This compound was synthesized with minor modifications to a literature procedure.[1]

-

Reaction Setup: Benzoyl chloride (0.825 ml, 7.11 mmol) is added to dichloromethane (B109758) (CH₂Cl₂, 17 ml, 0.4 M) under a nitrogen atmosphere.

-

Cooling: The mixture is cooled to 273 K in an ice bath and stirred for 10 minutes.

-

Addition of Amine: Isopropylamine (1.8 ml, 21.33 mmol) is added dropwise to the cooled mixture.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1.5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, the reaction mixture is diluted with water (150 ml) and extracted with dichloromethane (3 x 50 ml). The organic layers are combined and washed with water (2 x 100 ml) followed by brine (2 x 100 ml).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated under reduced pressure.

-

Crystallization: Colorless, block-like single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the purified compound in deuterated chloroform (B151607) (CDCl₃).[1]

The crystallographic data were collected and refined using standard techniques.

-

Data Collection: A suitable single crystal was mounted on a Bruker Nonius KappaCCD diffractometer. Data were collected at a temperature of 150 K using Mo Kα radiation (λ = 0.71073 Å).

-

Data Reduction: The collected data were processed using the DENZO-SMN software package.[1]

-

Structure Solution: The crystal structure was solved using the SIR92 program.[1]

-

Structure Refinement: The structure was refined using the SHELXTL software package.[1] The refinement was performed by full-matrix least-squares on F². Hydrogen atoms bonded to carbon were placed in calculated positions and refined using a riding model. The position of the hydrogen atom bonded to the nitrogen atom was refined independently.[1]

Workflow Visualization

The experimental workflow for the synthesis and crystallographic analysis of this compound can be visualized as follows:

Caption: Experimental Workflow for this compound Synthesis and Analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Isopropylbenzamide

This technical guide provides a detailed overview of the melting and boiling point data for N-Isopropylbenzamide. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's physical properties and the experimental protocols for their determination.

Data Presentation: Physical Properties

| Physical Property | Value | Source |

| Melting Point | 101–103 °C | The Royal Society of Chemistry (2017)[1] |

| Melting Point | 97.0 to 101.0 °C | TCI Chemicals |

| Melting Point (Reference) | 99 °C | TCI Chemicals |

| Boiling Point | Not Available | ChemSynthesis[2] |

Experimental Protocols

The determination of the physicochemical properties outlined above follows established laboratory methodologies. Below are detailed protocols representative of the techniques used to obtain such data.

1. Melting Point Determination via Capillary Method

The melting point of this compound is typically determined using a capillary apparatus, a standard method for organic solids.[1]

-

Sample Preparation: A small quantity of this compound is finely powdered on a porous plate.[3] The sample must be thoroughly dried, for instance, in a desiccator over silica (B1680970) gel for 24 hours, to ensure accuracy.[4]

-

Capillary Tube Packing: One end of a glass capillary tube (e.g., 5-6 cm in length) is sealed using a flame.[3] The powdered sample is introduced into the open end of the tube and packed down tightly to a height of about 3 mm by tapping the sealed end on a hard surface.[3][4]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, often with a rubber band, ensuring the sample is level with the middle of the thermometer's mercury bulb.[4] This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a modern digital Mel-Temp device, containing a high-boiling liquid like paraffin (B1166041) oil or silicone oil.[3]

-

Heating and Observation: The heating bath is heated rapidly at first to approach the anticipated melting point, then the heating rate is slowed to approximately 1-2°C per minute.[4] The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point. For high accuracy, the experiment should be repeated with a fresh sample and capillary tube.[3] The values obtained are typically uncorrected for stem exposure of the thermometer.[1]

2. Boiling Point Determination via Micro-Reflux Method

While specific experimental data for this compound's boiling point is not cited, a standard micro-boiling point determination protocol is as follows. This method is suitable for small quantities of liquid.[5]

-

Apparatus Setup: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.[5] A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[6]

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube oil bath.[5][6] The bath is heated gently, and the temperature is monitored.

-

Observation: As the liquid heats, trapped air will be expelled from the capillary tube. Eventually, a rapid and continuous stream of bubbles will emerge from the capillary's open end as the liquid's vapor pressure exceeds the atmospheric pressure.[5]

-

Data Recording: At the point of rapid bubbling, the heat source is removed. The liquid and apparatus are allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the cooling liquid is drawn back into the capillary tube, signifying that the vapor pressure of the liquid equals the atmospheric pressure.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a compound's melting point using the capillary method.

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Data of N-Isopropylbenzamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-Isopropylbenzamide, a compound of interest in chemical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.42 | Multiplet | 3H | Aromatic (meta- & para-protons) |

| ~6.12 | Broad Singlet | 1H | N-H (Amide) |

| ~4.25 | Multiplet | 1H | CH (Isopropyl) |

| ~1.23 | Doublet | 6H | CH₃ (Isopropyl) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.7 | C=O (Amide Carbonyl) |

| ~134.9 | Aromatic (Quaternary Carbon) |

| ~131.1 | Aromatic (para-CH) |

| ~128.4 | Aromatic (ortho-CH) |

| ~126.8 | Aromatic (meta-CH) |

| ~41.8 | CH (Isopropyl) |

| ~22.7 | CH₃ (Isopropyl) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~3290 | N-H Stretch | Secondary Amide |

| ~3060 | C-H Stretch | Aromatic |

| ~2970, ~2870 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1630 | C=O Stretch (Amide I) | Strong absorption |

| ~1540 | N-H Bend (Amide II) | Strong absorption |

| ~1450, ~1370 | C-H Bend | Aliphatic (Isopropyl) |

| ~750, ~690 | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 163 | [M]⁺ | Molecular Ion |

| 148 | [M - CH₃]⁺ | Loss of a methyl group |

| 121 | [C₆H₅CO]⁺ | Benzoyl cation |

| 105 | [C₆H₅C=O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 58 | [CH(CH₃)₂NH]⁺ | Isopropylamine fragment |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the data is typically acquired with 16-32 scans. For ¹³C NMR, a proton-decoupled spectrum is obtained with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) to ensure separation and elution of the compound. The eluent from the GC is directed into the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 40-500 amu.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Proposed mass spectral fragmentation pathways for this compound.

Potential Biological Activities of N-Isopropylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of N-Isopropylbenzamide is limited in publicly available literature. This document provides a comprehensive overview of its potential biological activities based on the established profiles of structurally related benzamide (B126) derivatives. The proposed mechanisms, experimental protocols, and signaling pathways are theoretical and intended to serve as a foundation for future research.

Executive Summary

This compound belongs to the benzamide class of compounds, a scaffold known for its presence in a wide array of biologically active molecules. While specific data for this compound is scarce, analysis of its structural analogs, particularly N-phenylbenzamide and N-benzylbenzamide derivatives, suggests a strong potential for antimicrobial, antifungal, and anticancer activities. The lipophilic nature of the isopropyl group may enhance its ability to penetrate microbial cell membranes.[1] This guide synthesizes the available information on related compounds to infer the potential therapeutic applications of this compound, providing detailed experimental protocols and conceptual signaling pathways to guide further investigation.

Inferred Potential Biological Activities

Based on structure-activity relationships of analogous compounds, this compound is predicted to exhibit the following biological activities:

-

Antimicrobial and Antifungal Activity: Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] N-phenylbenzamide derivatives, in particular, are noted for their significant antimicrobial and antifungal properties.[2] The proposed mechanisms for these effects include the inhibition of fungal Sec14p and interference with tubulin polymerization.[2]

-

Anticancer Activity: Many N-benzylbenzamide derivatives have been investigated as potential anticancer agents.[3] Their primary hypothesized mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division.[3][4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancerous cells.[3]

Potential Mechanisms of Action

The biological effects of this compound are likely mediated through one or more of the following mechanisms, extrapolated from related molecules:

-

Tubulin Polymerization Inhibition: This is a well-documented mechanism for N-benzylbenzamide scaffolds.[4] These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules essential for the mitotic spindle.[3]

-

Enzyme Inhibition: N-substituted benzamides are known to act as enzyme inhibitors.[5] For instance, some inhibit histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are prominent targets in cancer therapy.[5]

-

Receptor and Ion Channel Modulation: Benzamide derivatives can also function as ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) (5-HT) receptors, and have been shown to modulate the activity of ion channels.[5]

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for the inferred potential of this compound, the following table summarizes the biological activities of structurally similar benzamide derivatives.

| Compound/Derivative Class | Biological Activity | Assay | Quantitative Measurement (IC50/MIC) | Reference |

| N-phenylbenzamide derivatives | Antifungal | Fungal Growth Inhibition | Varies by derivative and fungal strain | [2] |

| N-benzylbenzamide derivatives | Anticancer | Tubulin Polymerization Inhibition | Varies by derivative | [3][4] |

| Substituted Benzamides | Antibacterial | Minimum Inhibitory Concentration (MIC) | Varies by derivative and bacterial strain | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential antimicrobial and anticancer activities of this compound.

Synthesis of this compound

A common method for synthesizing N-substituted benzamides is through the coupling of a carboxylic acid with an amine.[3]

Reaction Scheme:

Benzoyl chloride + Isopropylamine (B41738) → this compound + HCl

Materials:

-

Benzoyl chloride

-

Isopropylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (B128534) or other suitable base

-

Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate (B1210297) and hexanes)

Procedure:

-

Dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium.

-

Prepare an inoculum of the microbial suspension adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microbe.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of this compound on tubulin polymerization.

Materials:

-

This compound

-

Purified tubulin protein

-

Guanosine triphosphate (GTP)

-

Polymerization buffer

-

A fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing tubulin protein in polymerization buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the increase in fluorescence (or absorbance) over time, which corresponds to the rate of tubulin polymerization.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a hypothesized signaling pathway for tubulin polymerization inhibition and a general experimental workflow for biological activity evaluation.

Caption: Hypothesized inhibition of tubulin polymerization by this compound.

Caption: General experimental workflow for biological activity evaluation.

Conclusion

While direct evidence for the biological activity of this compound is currently limited, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial and/or anticancer agent. The information and protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of this novel compound, paving the way for future research and drug development efforts.

References

N-Isopropylbenzamide: A Key Precursor in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-isopropylbenzamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility lies in its ability to be readily converted into other key synthons, most notably N-isopropylbenzylamine, which is a precursor to a range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion to key intermediates, and its application in the synthesis of pharmaceuticals, with a focus on detailed experimental protocols, quantitative data, and relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary derivative, N-isopropylbenzylamine, is presented in Table 1. These properties are essential for their handling, characterization, and use in synthetic chemistry.

| Property | This compound | N-Isopropylbenzylamine |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₅N |

| Molecular Weight | 163.22 g/mol | 149.23 g/mol |

| Appearance | White solid | Colorless to pale yellow liquid |

| Melting Point | 101-103 °C | Not applicable |

| Boiling Point | Not available | Not available |

| IUPAC Name | N-(propan-2-yl)benzamide | N-benzylpropan-2-amine |

| CAS Number | 5440-69-7 | 102-97-6 |

Synthesis of this compound

This compound can be efficiently synthesized via the Schotten-Baumann reaction, which involves the acylation of isopropylamine (B41738) with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzoyl chloride

-

Isopropylamine

-

Dichloromethane (DCM)

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in dichloromethane.

-

Simultaneously add the benzoyl chloride solution and a 10% aqueous NaOH solution (2.0 equivalents) dropwise to the stirred amine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or hexane/ethyl acetate.

Quantitative Data: While a specific yield for this direct synthesis is not consistently reported in the literature, similar acylation reactions typically proceed with high efficiency. A related synthesis of N-isopropyl-4-nitrobenzamide reports a yield, which can be considered as a reference point for optimization.[1]

This compound as a Precursor: Synthesis of N-Isopropylbenzylamine

A primary application of this compound in pharmaceutical synthesis is its reduction to N-isopropylbenzylamine. This transformation is a critical step as N-isopropylbenzylamine is a versatile intermediate for the synthesis of various APIs.[2]

Experimental Protocol: Reduction of this compound to N-Isopropylbenzylamine[3]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with a reflux condenser and dropping funnel

-

Stirring apparatus

-

Ice-salt bath

Procedure:

-

In a 500 mL three-neck flask, suspend lithium aluminum hydride (0.12 mol) in 150 mL of dry THF and cool to below -5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve this compound in 200 mL of dry THF and transfer to the dropping funnel.

-

Slowly add the this compound solution dropwise to the LiAlH₄ suspension, controlling the addition rate to maintain a smooth reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain overnight.

-

Cool the reaction mixture in an ice bath and slowly add saturated NH₄Cl solution with vigorous stirring until no more gas evolves.

-

Filter the insoluble material and wash it several times with ethyl acetate.

-

Combine the filtrate and washings, and separate the organic layer.

-

Wash the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude N-isopropylbenzylamine by column chromatography (ethyl acetate/dichloromethane, 3:1) to obtain a pure pale yellow liquid.

Quantitative Data:

| Reaction Step | Product | Yield | Reference |

| Reduction of this compound | N-isopropylbenzylamine | 87% | [3] |

Application in Pharmaceutical Synthesis: The Case of Labetalol (B1674207)

Representative Experimental Protocol: Synthesis of Labetalol Hydrochloride[8]

This protocol illustrates a key step in the synthesis of Labetalol, showcasing the type of transformation where an amine precursor is utilized.

Materials:

-

4-phenylbutan-2-amine

-

5-Bromoacetylsalicylamide

-

Sodium hydroxide solution

-

Sodium borohydride (B1222165)

-

Isopropyl alcohol

Procedure:

-

Charge 4-phenylbutan-2-amine into a round-bottom flask with methanol at room temperature.

-

Add 5-Bromoacetylsalicylamide lot-wise at room temperature and maintain for 1 hour.

-

Cool the reaction mass and add 30% sodium hydroxide solution.

-

Slowly add sodium borohydride lot-wise.

-

Raise the temperature to room temperature and maintain for 2 hours.

-

Work up the reaction with purified water.

-

The crude Labetalol hydrochloride is then purified by recrystallization from isopropyl alcohol.

Quantitative Data:

| Reaction Step | Product | Yield | Reference |

| Synthesis of Labetalol Hydrochloride (final step) | Labetalol Hydrochloride | 90% | [8] |

Biological Signaling Pathway

Labetalol exerts its antihypertensive effects by blocking both alpha-1 and beta-adrenergic receptors.[4][7][9] This dual mechanism of action leads to a reduction in peripheral vascular resistance and a decrease in heart rate and cardiac output, ultimately lowering blood pressure.

Conclusion

This compound is a valuable precursor in pharmaceutical synthesis, primarily through its efficient conversion to N-isopropylbenzylamine. This intermediate provides a versatile scaffold for the construction of a variety of biologically active molecules. The synthesis of Labetalol, a clinically important antihypertensive agent, exemplifies the utility of benzylamine (B48309) derivatives in drug development. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide serve as a foundational resource for researchers and scientists engaged in the discovery and development of new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]

- 5. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]

- 6. Labetalol - Wikipedia [en.wikipedia.org]

- 7. An In-depth Analysis of Labetalol Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. WO2017098520A1 - Process for the preparation of labetalol hydrochloride - Google Patents [patents.google.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

N-Isopropylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzamide, a simple N-substituted amide derivative of benzoic acid, represents a fundamental scaffold in organic and medicinal chemistry. While its specific biological activities and detailed historical discovery are not extensively documented, its synthesis and chemical properties are well-established. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, established synthetic protocols with detailed methodologies, and physicochemical and spectroscopic data. In the absence of specific biological data for the title compound, this document explores the known biological activities of the broader benzamide (B126) class of compounds, suggesting potential avenues for future research. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for the target audience of researchers and drug development professionals.

Introduction

The benzamide moiety is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with diverse therapeutic applications, including antiemetic, antipsychotic, and anti-arrhythmic agents. The N-substitution on the amide nitrogen allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This compound, with its simple isopropyl substituent, serves as a valuable model compound for studying the fundamental properties of this class and as a potential building block in the synthesis of more complex molecules.

This guide aims to be a comprehensive resource on this compound, detailing its discovery within the broader context of amide synthesis, its chemical and physical characteristics, and established methods for its preparation.

Discovery and History

The specific discovery of this compound is not well-documented in the historical chemical literature. Its existence is a logical consequence of the development of general and robust methods for amide bond formation. The history of this compound is therefore intrinsically linked to the history of these seminal reactions.

One of the most significant contributions to the synthesis of amides was the Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[1][2][3][4] This reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, provided a simple and efficient method for the preparation of N-substituted amides. Given the ready availability of benzoyl chloride and isopropylamine (B41738), it is highly probable that this compound was first synthesized using this method.

The development of other amide synthesis methodologies throughout the 20th century, such as multicomponent reactions like the Ugi and Passerini reactions , further expanded the toolkit for creating diverse amide libraries.[5][6][7][8][9][10][11][12][13][14] While these are powerful methods for generating molecular complexity, the straightforward synthesis of a simple amide like this compound is most directly accomplished via classical acylation reactions.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.[15]

| Property | Value |

| IUPAC Name | N-(propan-2-yl)benzamide |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 5440-69-7 |

| Appearance | White solid |

| Melting Point | 100-101 °C |

| Boiling Point | 320.2 °C at 760 mmHg |

| LogP | 2.21570 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the Schotten-Baumann reaction, involving the acylation of isopropylamine with benzoyl chloride.

Experimental Protocol: Schotten-Baumann Reaction

Objective: To synthesize this compound from benzoyl chloride and isopropylamine.

Materials:

-

Benzoyl chloride

-

Isopropylamine

-

Dichloromethane (CH₂)

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve isopropylamine (2.0 equivalents) in dichloromethane.

-

To a dropping funnel, add benzoyl chloride (1.0 equivalent) dissolved in a small amount of dichloromethane.

-

Simultaneously, have a separate dropping funnel with 10% aqueous sodium hydroxide solution.

-

While vigorously stirring the isopropylamine solution, slowly and simultaneously add the benzoyl chloride solution and the sodium hydroxide solution. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Expected Yield: 85-95%

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.75 - 7.73 | m | 2H | Aromatic (ortho) |

| 7.45 - 7.38 | m | 3H | Aromatic (meta, para) |

| 6.12 | br s | 1H | N-H |

| 4.32 - 4.20 | m | 1H | CH (isopropyl) |

| 1.23 | d, J=6.8 Hz | 6H | CH₃ (isopropyl) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 166.7 | C=O (amide) |

| 134.9 | Aromatic (ipso) |

| 131.1 | Aromatic (para) |

| 128.4 | Aromatic (meta) |

| 126.8 | Aromatic (ortho) |

| 41.8 | CH (isopropyl) |

| 22.7 | CH₃ (isopropyl) |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3290 | N-H stretch |

| 3060 - 3030 | C-H stretch (aromatic) |

| 2970 - 2870 | C-H stretch (aliphatic) |

| 1630 | C=O stretch (Amide I) |

| 1540 | N-H bend (Amide II) |

Biological Activity and Signaling Pathways (Inferred)

As of the date of this document, there are no specific, publicly available studies detailing the biological activity or mechanism of action of this compound. However, the broader class of benzamide derivatives is known to exhibit a wide range of pharmacological effects. The following section discusses potential biological activities based on structurally related compounds, which may guide future research on this compound.

Potential as an EGFR Tyrosine Kinase Inhibitor

Certain benzamide and benzamidine (B55565) derivatives have been synthesized and evaluated as mimics of 4-anilinoquinazolines, which are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16] While the simpler structure of this compound may not possess the same potency, it could serve as a starting point for the design of more complex inhibitors.

Hypothesized Signaling Pathway Inhibition:

Caption: A simplified diagram illustrating the potential inhibition of EGFR signaling.

Potential Antimicrobial and Antifungal Activity

Numerous N-substituted benzamide derivatives have demonstrated significant antimicrobial and antifungal properties.[17] The mechanism of action for some of these compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity imparted by the isopropyl group in this compound could potentially facilitate its passage through microbial cell walls.

Potential as a Smoothened Antagonist

The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Some novel benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[18]